molecular formula C16H14O4 B14670704 [2-(4-Methoxybenzoyl)phenyl]acetic acid CAS No. 50439-04-8

[2-(4-Methoxybenzoyl)phenyl]acetic acid

Cat. No.: B14670704
CAS No.: 50439-04-8
M. Wt: 270.28 g/mol
InChI Key: MSBUGVLRALPNIK-UHFFFAOYSA-N
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Description

(2-(4-Methoxybenzoyl)phenyl)acetic acid is an organic compound characterized by the presence of a methoxy group attached to a benzoyl group, which is further connected to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methoxybenzoyl)phenyl)acetic acid typically involves the reaction of 4-methoxybenzoyl chloride with phenylacetic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the phenylacetic acid to form the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of (2-(4-Methoxybenzoyl)phenyl)acetic acid may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methoxybenzoyl)phenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxybenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

(2-(4-Methoxybenzoyl)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential cytotoxic effects on cancer cells.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of (2-(4-Methoxybenzoyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group enhances the compound’s reactivity towards electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential cytotoxic effects may be attributed to its ability to interfere with cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetic acid
  • 2-Methoxyphenylacetic acid
  • 4-Methoxybenzoyl chloride

Uniqueness

(2-(4-Methoxybenzoyl)phenyl)acetic acid is unique due to the presence of both a methoxy group and a benzoyl group attached to a phenylacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

50439-04-8

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-[2-(4-methoxybenzoyl)phenyl]acetic acid

InChI

InChI=1S/C16H14O4/c1-20-13-8-6-11(7-9-13)16(19)14-5-3-2-4-12(14)10-15(17)18/h2-9H,10H2,1H3,(H,17,18)

InChI Key

MSBUGVLRALPNIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CC(=O)O

Origin of Product

United States

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